Transcriptional repressor CTCF (102-110)
Description
Overview of CTCF as a Ubiquitous and Multifunctional DNA-Binding Protein
CCCTC-binding factor (CTCF) is a ubiquitously expressed and highly conserved 11-zinc finger protein. ashpublications.orgresearchgate.netplos.org Its name is derived from its initial discovery as a protein that binds to three regularly spaced repeats of the core sequence CCCTC. wikipedia.org What sets CTCF apart is its remarkable versatility; it can function as a transcriptional activator, a repressor, or an insulator protein that blocks communication between enhancers and promoters. nih.govresearchgate.netyoutube.com This multifunctionality is attributed to the combinatorial use of its 11 zinc fingers, allowing it to recognize a wide range of DNA sequences. nih.govnih.gov
This adaptability has earned CTCF the status of a "multivalent protein." wikipedia.orgnih.gov The human genome is estimated to contain between 15,000 and 40,000 CTCF binding sites, depending on the cell type, underscoring its widespread influence on gene regulation. wikipedia.org These binding sites are not randomly distributed but are often found at the boundaries of topologically associating domains (TADs), which are fundamental units of 3D genome organization. nih.govnih.govresearchgate.net CTCF's ability to bind to these specific sites allows it to play a crucial role in shaping the chromatin landscape and regulating gene expression on a global scale. nih.govresearchgate.net Furthermore, CTCF is essential for various developmental processes, and its absence is lethal in embryonic mice, highlighting its critical importance in multicellular organisms. nih.govsemanticscholar.org
Historical Context of CTCF Discovery and Initial Functional Characterization
The journey to understanding CTCF began in 1990 when it was independently discovered as a transcriptional repressor of the chicken c-myc gene. wikipedia.orgnih.govnih.gov Researchers identified a protein that bound to specific repeated sequences (CCCTC) and subsequently named it CCCTC-binding factor, or CTCF. wikipedia.orgnih.gov Early studies focused on its role as a classic transcription factor. nih.gov For instance, experiments using reporter gene plasmids demonstrated that CTCF could repress the activity of the c-myc promoter. nih.gov
Subsequent research expanded on its functional repertoire. In 1997, it was found that CTCF could also act as a transcriptional activator, a finding supported by in vitro experiments and transgene assays. nih.gov A pivotal moment in CTCF research came with the discovery of its role as an insulator protein. nih.govnih.gov Insulators are DNA elements that can block the interaction between enhancers and promoters or act as barriers against the spread of heterochromatin. ashpublications.orgnih.gov The first link between CTCF and insulator activity was established at the chicken β-globin locus, where CTCF was shown to bind to an insulator sequence and was necessary for its function. nih.govnih.gov This insulator function was further solidified by studies on the imprinted H19/Igf2 locus, where CTCF's binding to the imprinting control region (ICR) was found to be essential for allele-specific gene expression. plos.orgnih.govnih.govnih.gov These early discoveries laid the groundwork for recognizing CTCF as a key architectural protein of the genome. nih.gov
A timeline of key milestones in CTCF research is presented below:
| Year | Milestone | Reference |
|---|---|---|
| 1990 | CTCF is discovered as a transcriptional repressor of the chicken c-myc gene. | nih.gov |
| 1997 | CTCF is identified as a transcriptional activator. | nih.gov |
| 1999 | The enhancer blocking activity of CTCF is discovered. | nih.gov |
Broad Roles of CTCF in Eukaryotic Gene Regulation and Chromatin Architecture
CTCF's influence extends across a wide spectrum of nuclear processes, primarily through its role in shaping the three-dimensional (3D) structure of the genome. wikipedia.orgnih.govnih.gov A key function of CTCF is the establishment and maintenance of topologically associating domains (TADs). nih.govresearchgate.net TADs are self-interacting chromatin regions that largely restrict regulatory interactions, such as those between enhancers and promoters, to within their boundaries. youtube.com CTCF is highly enriched at the borders of these domains, where it is thought to act as an anchor, often in concert with the cohesin complex, to form chromatin loops. nih.govpnas.org
The orientation of CTCF binding sites is crucial for loop formation, with the "loop extrusion model" proposing that cohesin extrudes a loop of DNA until it is halted by convergently oriented CTCF sites. nih.govyoutube.comemory.edu This process effectively insulates genes within a TAD from the influence of regulatory elements in neighboring domains. nih.gov
Beyond its architectural role, CTCF is directly involved in various aspects of gene regulation:
Transcriptional Activation and Repression: CTCF can directly activate or repress transcription depending on its binding context and interacting partners. nih.govresearchgate.netnih.gov It can recruit other transcription factors and even RNA Polymerase II to gene promoters. nih.govnih.gov
Enhancer Blocking: As an insulator protein, CTCF can block the communication between enhancers and their target promoters when positioned between them. ashpublications.orgnih.govresearchgate.net This function is critical for preventing inappropriate gene activation. oup.com
Genomic Imprinting: CTCF plays a vital role in genomic imprinting, a process that results in the expression of a gene from only one parental allele. ashpublications.orguniprot.org At the well-studied H19/Igf2 locus, CTCF binds to the unmethylated maternal allele, blocking an enhancer from activating Igf2, while the methylated paternal allele prevents CTCF binding, allowing Igf2 expression. researchgate.netnih.gov
X-Chromosome Inactivation: CTCF has been implicated in the process of X-chromosome inactivation, where one of the two X chromosomes in female mammals is silenced. ashpublications.orguniprot.org
The diverse functions of CTCF are summarized in the table below:
| Function | Description | Key Interacting Partners |
|---|---|---|
| Transcriptional Regulation | Can act as an activator or repressor of gene expression. nih.govresearchgate.netnih.gov | RNA Polymerase II, various transcription factors nih.govnih.gov |
| Insulator Activity | Blocks enhancer-promoter communication and acts as a barrier to heterochromatin spreading. ashpublications.orgnih.govresearchgate.net | Cohesin nih.gov |
| Chromatin Architecture | Organizes the 3D structure of the genome by forming chromatin loops and defining TAD boundaries. nih.govnih.gov | Cohesin pnas.org |
| Genomic Imprinting | Mediates allele-specific gene expression. ashpublications.orguniprot.org | Methylation-sensitive binding nih.gov |
| X-Chromosome Inactivation | Contributes to the silencing of one X chromosome in females. ashpublications.orguniprot.org | - |
Properties
sequence |
NMEEQPINI |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Transcriptional repressor CTCF (102-110) |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Ctcf S Dna Binding Domain
Organization of the 11 Tandem Zinc Finger (ZF) Domains within the CTCF Protein
The defining feature of the CTCF protein is its central DNA-binding domain, which consists of 11 tandemly arranged C2H2-type zinc fingers. embopress.orgnih.gov This ZF array is the primary region of the protein responsible for its sequence-specific interaction with DNA. nih.gov Structural and functional analyses have revealed that this array is not a homogenous unit but is organized into distinct subgroups. nih.govoup.com The most recognized division separates the fingers into two main functional groups: Zinc Fingers 1-7 (ZF1-ZF7) and Zinc Fingers 8-11 (ZF8-ZF11). nih.govoup.com This organization allows for a modular approach to DNA binding, where different combinations of fingers can be utilized to recognize a wide array of target sequences. aacrjournals.org This multivalent binding capacity is key to CTCF's ability to associate with tens of thousands of genomic sites. nih.govoup.com
The zinc fingers of CTCF predominantly belong to the C2H2 class, the most common type of ZF motif found in eukaryotic transcription factors. nih.govnih.gov The "C2H2" designation refers to the four amino acid residues that coordinate a single zinc ion: two cysteine (Cys) residues and two histidine (His) residues. oup.com This coordination is essential for stabilizing the finger's structure. While the first ten zinc fingers (ZF1-ZF10) are of the classical C2H2 type, the eleventh finger (ZF11) is an atypical C2HC (or C3H1) variant. nih.govoup.com In this C2HC finger, the second coordinating histidine residue is replaced by a cysteine, a substitution that is conserved across vertebrates and may have distinct structural and functional implications. oup.com
| Zinc Finger | Classification | Coordinating Residues | Reference |
|---|---|---|---|
| ZF1 - ZF10 | C2H2 | 2 Cysteine, 2 Histidine | nih.gov |
| ZF11 | C2HC (C3H1) | 3 Cysteine, 1 Histidine | nih.govoup.com |
Each individual C2H2 zinc finger within CTCF adopts a conserved three-dimensional structure known as the ββα fold. This structure consists of a two-stranded antiparallel β-sheet followed by an α-helix. oup.comresearchgate.net The stability of this fold is critically dependent on the tetrahedral coordination of a zinc ion. oup.com The two cysteine residues, typically found in the β-sheet region, and the two histidine residues from the α-helix bind the zinc ion, creating a rigid and stable structural unit. oup.com This rigidity is paramount for the finger's function, as it properly positions the amino acid side chains on the surface of the α-helix to make specific contacts with the bases in the major groove of the DNA. nih.gov
Conformation of CTCF Zinc Finger Subgroups in DNA Complex Formation
The 11-ZF array of CTCF does not function as a single, rigid unit. Instead, it is divided into subgroups that adopt different conformations upon binding to DNA, allowing for a complex and nuanced mode of sequence recognition. nih.govoup.com The primary division is between the N-terminal and central fingers (ZF1-ZF7) and the C-terminal fingers (ZF8-ZF11). oup.com This separation is not merely sequential but reflects fundamental differences in how each group interacts with the DNA helix. nih.gov
The central, or "core," zinc fingers are primarily responsible for recognizing the main CTCF-binding motif. Specifically, fingers ZF3 through ZF7 bind to a 12-15 base pair conserved sequence known as the CORE consensus sequence, which is present in the majority of CTCF binding sites across the genome. oup.comoup.com Some studies suggest that only four fingers, ZF4-ZF7, are essential for this strong binding to the core sequence. researchgate.net These core fingers engage with the DNA in a canonical fashion, with the α-helix of each finger inserting into the major groove of the DNA to read a specific 3-base-pair sequence. nih.govnih.gov The collective binding of this subgroup to the CORE motif anchors the CTCF protein to its genomic target sites. oup.com
The fingers flanking the core, both at the N-terminus (ZF1-ZF2) and the C-terminus (ZF8-ZF11), play a crucial role in modulating DNA binding specificity and recognizing extended DNA motifs. oup.comnih.gov These flanking fingers allow CTCF to differentiate between its numerous binding sites and contribute to the stability of the CTCF-DNA complex. nih.gov
C-terminal Flanking Fingers (ZF8-ZF11): This subgroup exhibits a highly unusual mode of DNA binding. ZF8 acts as a spacer, breaking the canonical pattern of major groove binding. It crosses over to the DNA minor groove, a movement facilitated by its unique enrichment in basic amino acids that form salt bridges with the DNA phosphate (B84403) backbone. nih.gov This repositioning allows ZF9, ZF10, and ZF11 to make specific, cross-strand contacts with an upstream DNA motif, which is found in a subset of high-affinity CTCF sites. nih.govoup.com
N-terminal Flanking Fingers (ZF1-ZF2): The N-terminal fingers ZF1 and ZF2 are thought to recognize a 3' downstream motif, further extending the DNA recognition site beyond the central CORE. oup.com The involvement of these fingers helps to fine-tune binding affinity and specificity at different genomic locations. nih.gov
This modular and adaptable use of different ZF subgroups enables CTCF to bind to a wide spectrum of DNA sequences with varying affinities, which is fundamental to its diverse roles in genome architecture and gene regulation. nih.govoup.com
| Zinc Finger Subgroup | Primary Role | DNA Motif Recognized | Mode of Interaction | Reference |
|---|---|---|---|---|
| Core (ZF3-ZF7 / ZF4-ZF7) | Primary DNA recognition and anchoring | 12-15 bp CORE consensus sequence | Canonical binding in the DNA major groove | oup.comoup.comresearchgate.net |
| N-terminal Flanking (ZF1-ZF2) | Enhance binding specificity | 3' downstream motif | Follows right-handed twist of DNA | nih.govoup.comnih.gov |
| C-terminal Flanking (ZF8-ZF11) | Enhance binding specificity and affinity | 5' upstream motif | ZF8 acts as a minor groove spacer; ZF9-ZF11 make cross-strand contacts | nih.govoup.com |
Dna Binding Specificity and Dynamics of Ctcf S Zinc Finger Domain
Characterization of CTCF Binding Sites (CBS) Across the Genome
Genome-wide mapping studies have identified a vast number of CTCF binding sites, with an average of 55,000 sites in various cell types and a total of over 77,000 distinct sites identified across different human cells. wikipedia.org These sites are not randomly distributed; they are frequently found at the boundaries of topologically associating domains (TADs), within intergenic regions, at enhancers, and in gene promoters. nih.govnih.gov While many CBSs are constitutively bound across different cell types, a significant fraction (20-50%) exhibit cell-type-specific binding, highlighting the dynamic and regulated nature of CTCF recruitment. nih.gov
The diverse array of CTCF binding sites is unified by the presence of a core consensus DNA motif. The primary consensus sequence recognized by CTCF is a 15 to 20 base pair motif, commonly reported as CCGCGNGGNGGCAG . wikipedia.orgoup.com This recognition is mediated by the 11 zinc fingers within CTCF's central domain. wikipedia.org Structural studies have revealed that the central zinc fingers, particularly ZF3 through ZF7, are responsible for recognizing this core 15-bp sequence. actanaturae.ruemory.edu The presence of this motif is a key determinant of CTCF binding, although not all sites containing the motif are bound, suggesting other factors influence occupancy. oup.com
A remarkable feature of CTCF is its ability to bind to a wide variety of DNA sequences that deviate from the strict consensus motif. wikipedia.org This adaptability has led to CTCF being described as a "multivalent protein". wikipedia.org The variability in CBS sequences is not random noise but has functional implications, affecting CTCF's regulatory activity and the recruitment of cofactors. nih.gov
This sequence diversity allows for the classification of CTCF binding sites. For instance, sites can be categorized as Low, Medium, or High Occupancy based on their similarity to the consensus sequence, with these classes showing distinct transcriptional functions and levels of cell-type-specific binding. nih.govumd.edu Studies have identified at least three major variations of the CTCF core motif that are associated with different genomic locations, epigenetic features, and functional outcomes. researchgate.netnih.gov This functional diversity is linked to features like the GC content and CpG dinucleotide coverage within the motifs. nih.gov For example, the presence of a T nucleotide at the 18th position of the binding site is associated with weaker, more regulated binding. umd.edu This ability to recognize a degenerate set of sequences is crucial for CTCF's diverse roles in gene regulation across the genome. nih.gov
The core consensus sequence is often flanked by additional motifs that play a crucial role in modulating CTCF binding affinity and function. A well-characterized element is a phylogenetically conserved upstream motif, found at approximately 15% of all CTCF binding sites. nih.gov This upstream sequence is recognized by the C-terminal zinc fingers (ZF9-11) of CTCF and acts to stabilize its occupancy. actanaturae.runih.gov The deletion of this upstream motif has been shown to significantly reduce both CTCF binding and its insulator activity. nih.gov
In addition to the upstream motif, a distinct 10-bp downstream motif has been identified at about 8% of CTCF binding sites. researchgate.net The presence or absence of these flanking motifs, and the spacing between them and the core sequence, allows for the classification of CTCF binding sites into several distinct groups (e.g., Core only, Upstream-Core, Upstream-Core-Downstream). researchgate.netresearchgate.net These flanking sequences contribute significantly to the stability of CTCF binding and the strength of its insulator function, highlighting a "CTCF code" where the combination of core and flanking motifs dictates the protein's functional output at a given genomic locus. nih.govbiorxiv.org
Interactive Table: Classification of CTCF Binding Sites Based on Motif Composition
This table summarizes the classification of CTCF binding sites based on the presence of the core (C), upstream (U), and downstream (D) motifs, as identified in genome-wide analyses. researchgate.netresearchgate.net The different combinations are associated with varying functional properties.
| Motif Class | Description | Approximate Percentage of Total Sites | Key Characteristics |
| C | Contains only the Core motif. | ~80% (includes all C-containing classes) | The most common configuration. |
| UC | Contains the Upstream and Core motifs. | ~13% | Enhanced binding stability and insulator function. nih.gov |
| CD | Contains the Core and Downstream motifs. | ~3% | Contributes to the diversity of CTCF functions. |
| UCD | Contains all three motifs (Upstream, Core, Downstream). | ~5% | Represents a complex binding site with potentially strong and stable interactions. |
Molecular Mechanisms of Sequence-Specific DNA Recognition by CTCF Zinc Fingers
The precise recognition of diverse DNA sequences by CTCF is achieved through intricate interactions between its 11 zinc fingers and the DNA double helix. The binding primarily occurs within the major groove of the DNA, where the edges of the base pairs present a unique pattern of hydrogen bond donors and acceptors, allowing for sequence-specific recognition. nih.govyoutube.com
Structural analyses of CTCF-DNA complexes have provided a detailed view of how specific amino acids within the zinc finger helices make direct contact with DNA bases. emory.edunih.gov Zinc fingers 1 through 7 follow the right-handed twist of the DNA, with each finger's α-helix inserting into the major groove to read a three-base-pair segment. nih.gov
Specifically, zinc fingers 3, 4, 5, 6, and 7 are critical for recognizing the 15-bp core consensus sequence. actanaturae.runih.gov Each of these fingers makes specific hydrogen bonds with the bases. For instance, highly specific interactions like arginine-guanine and glutamine-adenine are employed to read the sequence. nih.gov The adaptability of CTCF to sequence variations is partly explained by the ability of certain amino acid side chains to adopt alternative conformations, allowing them to form hydrogen bonds with different bases. nih.gov This flexibility enables CTCF to bind with high affinity to a wide range of degenerate sequences. nih.govnih.gov
Interactive Table: Zinc Finger Interactions with Core DNA Motif
This table details the specific interactions between individual CTCF zinc fingers (ZF) and the DNA base triplets they recognize within the major groove, based on structural biology studies. nih.gov
| Zinc Finger | Recognized DNA Triplet (5' to 3') |
| ZF7 | CCA |
| ZF6 | GCA |
| ZF5 | GGG |
| ZF4 | GGC |
| ZF3 | GCT |
In addition to the sequence-specific interactions in the major groove, CTCF's binding is stabilized by non-specific contacts with the sugar-phosphate backbone of the DNA. nih.govresearchgate.net These interactions are primarily electrostatic, involving positively charged amino acid residues (like arginine) forming salt bridges with the negatively charged phosphate (B84403) groups. nih.gov
Impact of DNA Methylation on CTCF Binding Affinity and Genomic Occupancy
The binding of the CCCTC-binding factor (CTCF) to DNA is a critical event in genome organization, but this interaction is not uniform across all potential binding sites. One of the key epigenetic modifications that profoundly influences CTCF's binding landscape is DNA methylation, specifically the methylation of cytosine bases within CpG dinucleotides. nih.gov While initially identified as a methylation-sensitive factor, the relationship between DNA methylation and CTCF binding is complex and context-dependent. nih.govepigenie.com
Research has demonstrated that the presence of 5-methylcytosine (B146107) (5mC) within the CTCF binding motif can significantly impair or completely block CTCF from binding to the DNA. jrichardalbert.com This sensitivity is not universal for all CTCF sites. Studies have revealed that only a subset of CTCF binding sites across the genome are sensitive to methylation. nih.govcore.ac.uk A significant portion, around 41%, of the variable, cell-type-specific CTCF binding is linked to differences in local DNA methylation patterns. nih.govoup.com The features that distinguish these methylation-sensitive sites often include the presence of CpG-containing variants within the core CTCF recognition sequence and a higher density of CpG dinucleotides in the regions flanking the binding site. core.ac.uk
The classic example of methylation-dependent CTCF binding is at the imprinting control region (ICR) of the H19/Igf2 locus. nih.govjrichardalbert.com On the maternal allele, the ICR is unmethylated, allowing CTCF to bind. This binding establishes an insulator that blocks the downstream enhancer from activating the Igf2 gene, permitting the expression of the H19 long non-coding RNA. jrichardalbert.com Conversely, on the paternal allele, the ICR is hypermethylated, which prevents CTCF from binding. nih.gov This absence of CTCF allows the enhancer to interact with the Igf2 promoter, leading to its expression. jrichardalbert.com
Table 1: Research Findings on the Impact of DNA Methylation on CTCF Binding
| Research Focus | Key Findings | References |
|---|---|---|
| Global Occupancy | Approximately 41% of variable CTCF binding across different cell types is associated with differential DNA methylation. | nih.govoup.com |
| Binding Site Characteristics | Methylation-sensitive CTCF sites are often characterized by CpG-containing motif variants and higher CpG density in flanking regions. | core.ac.uk |
| Genomic Imprinting (H19/Igf2) | CTCF binds to the unmethylated maternal allele to act as an insulator, while methylation on the paternal allele prevents binding, allowing Igf2 expression. | nih.govjrichardalbert.com |
| Cellular State | Immortalized cell lines show widespread disruption of CTCF binding linked to hypermethylation, often coupled with increased CTCF expression. | nih.gov |
| DNA Hydroxymethylation (5hmC) | Dynamic CTCF binding is positively correlated with 5hmC at enhancer regions, promoting transcriptional activation during adipocyte differentiation. | nih.gov |
| General Relationship | A strong inverse correlation exists globally, where high CTCF occupancy is found at unmethylated sites. | nih.gov |
Cooperative and Competitive Binding Dynamics of CTCF at Specific Genomic Loci
The function of CTCF extends beyond its sequence-specific DNA binding; it is heavily reliant on its dynamic interactions with itself and a host of other proteins to orchestrate the three-dimensional structure of the genome. These interactions can be cooperative, stabilizing chromatin loops, or competitive, modulating CTCF's access to its binding sites.
A primary partner in CTCF's architectural role is the cohesin complex. oup.com CTCF and cohesin are fundamental to the formation of topologically associating domains (TADs) and chromatin loops. researchhub.comresearchgate.net The prevailing "loop extrusion" model posits that the cohesin complex loads onto DNA and extrudes a loop of chromatin until it is halted by two CTCF proteins bound in a convergent orientation, thus defining the boundaries of a TAD. researchgate.net However, live-cell imaging has revealed that these interactions are remarkably dynamic. Rather than forming static, stable structures, CTCF-mediated loops are often transient and frequently break and reform. elifesciences.orgbiorxiv.org Single-molecule tracking has shown that CTCF itself binds to chromatin for a relatively short duration (around 1-2 minutes), while the cohesin complex remains associated for a longer period (around 20-25 minutes). elifesciences.org This suggests a model where the architectural framework is maintained by a more stable cohesin ring, while CTCF binds and unbinds dynamically to define the boundaries. For instance, at the Fbn2 TAD in mouse embryonic stem cells, the fully looped state is surprisingly rare and transient, with a median lifetime of about 10-30 minutes. researchhub.combiorxiv.org
Beyond cohesin, CTCF collaborates with a wide array of other transcription factors and chromatin regulators. oup.comnih.gov These interactions are often locus-specific and determine CTCF's functional output, whether it be as a repressor, activator, or insulator. nih.gov For example, systematic screening has identified proteins such as BHLHE40, SIN3A, and YY1 as CTCF binding partners that can regulate its genome-wide distribution and influence the formation of long-range chromatin interactions. oup.com
Furthermore, CTCF's recruitment to specific genomic locations can be guided by RNA molecules. A well-studied example occurs during X-chromosome inactivation (XCI), a process for dosage compensation in mammals. nih.gov In mouse embryonic stem cells, CTCF interacts directly with non-coding RNAs like Tsix and Xite. These RNAs target CTCF to the X-inactivation center, which is a crucial step in inducing the pairing of the two homologous X-chromosomes before one is inactivated. nih.gov This demonstrates a mechanism where RNA acts as a scaffold or guide, ensuring the locus-specific action of CTCF in mediating long-range chromosomal contacts. nih.gov The interplay between CTCF, its protein partners, and guiding RNAs creates a highly dynamic and regulated system that shapes the functional landscape of the genome.
Table 2: Examples of Cooperative and Competitive Dynamics of CTCF
| Locus/Context | Interacting Partners | Type of Dynamic | Functional Outcome | References |
|---|---|---|---|---|
| TAD Boundaries (e.g., Fbn2 TAD) | Cohesin, CTCF (self-interaction) | Cooperative | Formation and stabilization of transient chromatin loops that define TADs. | researchhub.comelifesciences.orgbiorxiv.org |
| X-Chromosome Inactivation Center (Xic) | Tsix RNA, Xite RNA | Cooperative | RNA-guided targeting of CTCF to induce homologous chromosome pairing. | nih.gov |
| General Genome-wide Distribution | BHLHE40, SIN3A, YY1, PARP1 | Cooperative/Competitive | Modulation of CTCF binding patterns and participation in CTCF-mediated loops. | oup.com |
| ***H19/Igf2* Imprinted Locus** | Enhancer-blocking | Competitive (Insulator) | CTCF binding blocks enhancer-promoter communication on the maternal allele. | jrichardalbert.com |
| ***Cyp2* and Pcdhg loci** | Unknown partners | Cooperative | Formation of specific intra-chromosomal interactions validated by 4C and FISH. | researchgate.net |
Protein Protein and Protein Rna Interaction Networks of Ctcf
Interactions with the Cohesin Complex and its Subunits
A cornerstone of CTCF's function in genome organization is its intimate and critical partnership with the cohesin complex. pnas.orgnih.gov Cohesin, a ring-shaped protein complex, works in concert with CTCF to establish chromatin loops, which are fundamental to the folding of the interphase genome. nih.govrepec.org While half of cohesin's binding sites on chromatin overlap with CTCF sites, the recruitment of cohesin to these specific locations is dependent on the presence of CTCF. nih.gov Conversely, CTCF can bind to its DNA target sites independently of cohesin. nih.govasm.org This hierarchical relationship underscores CTCF's role in guiding cohesin to specific genomic loci to shape the chromatin landscape. asm.orgnih.gov
The recruitment of the cohesin complex to CTCF binding sites is mediated by a direct physical interaction. nih.govmedchemexpress.eu Structural and biochemical studies have revealed that a specific segment within the N-terminal region of CTCF directly engages with the SA2 (also known as STAG2) and SCC1 (also known as RAD21) subunits of the cohesin complex. nih.govrepec.org A crystal structure of the SA2-SCC1-CTCF complex has elucidated the precise molecular interface, showing that amino acids within the CTCF N-terminus bind to a conserved surface on the SA2-SCC1 subcomplex. nih.gov
Mutation of key amino acids at this interface disrupts the stable association of cohesin at CTCF sites, highlighting the importance of this direct contact. nih.gov While CTCF is essential for the specific localization of cohesin at loop anchors, cohesin binding to the KSHV genome, for instance, is highly CTCF-dependent, whereas CTCF binding does not require cohesin. nih.gov Depletion of CTCF leads to a near-complete loss of cohesin from their co-occupied sites. nih.gov This indicates that previous studies examining CTCF depletion were likely observing the effects of the concurrent loss of both CTCF and cohesin. nih.gov
Furthermore, research has identified two short segments in the CTCF N-terminus that are crucial for the localization of cohesin. pnas.org One region is reported to interact with the RAD21-SA2 components of cohesin. nih.gov Another distinct motif in the CTCF N-terminus, which shows homology to the PDS5-binding domain of proteins like WAPL and SORORIN, is responsible for recruiting the PDS5A subunit of cohesin. nih.gov This suggests a multi-step interaction where CTCF first halts the loop extrusion process by cohesin and then stabilizes the complex to form a stable chromatin loop. tandfonline.com
The interaction between CTCF and cohesin is a central mechanism for the formation of chromatin loops and the organization of the genome into TADs. pnas.orgnih.gov The prevailing "loop extrusion" model posits that the cohesin complex loads onto DNA and progressively extrudes a chromatin loop. nih.govmdpi.com This process continues until cohesin encounters CTCF proteins bound to DNA in a specific, convergent orientation. tandfonline.comnih.gov These convergently oriented CTCF sites act as barriers, halting the extrusion process and thereby defining the boundaries of TADs and stabilizing the loop. nih.gov
The stability of these loops, however, is dynamic. Single-molecule imaging has revealed that CTCF and cohesin have distinct binding dynamics; CTCF binds to chromatin for a relatively short duration (around 1-2 minutes), whereas cohesin has a much longer residence time (approximately 22 minutes). semanticscholar.orgelifesciences.orgnih.gov This suggests that the CTCF-cohesin complex is not a static entity but rather a "dynamic complex," implying that chromatin loops may constantly break and reform. semanticscholar.orgelifesciences.org
The interaction with CTCF is thought to stabilize cohesin on the DNA, protecting it from release factors like WAPL. nih.govtandfonline.com Li et al. proposed that CTCF and WAPL compete for binding to the same interface on cohesin, with CTCF having a stronger affinity. tandfonline.com By counteracting WAPL-mediated release, CTCF effectively anchors the cohesin complex, solidifying the chromatin loop. nih.govtandfonline.com The depletion of core cohesin subunits results in the loss of TADs, while CTCF depletion leads to a significant loss of CTCF-anchored loops, confirming the essential and cooperative role of this interaction in maintaining higher-order chromatin architecture. nih.gov
| Interacting Subunit | Role in CTCF Interaction | Research Findings |
| SA2/STAG2 | Direct binding to CTCF's N-terminus. | Forms a complex with SCC1 that directly engages CTCF, crucial for cohesin recruitment and loop stabilization. nih.govrepec.org |
| SCC1/RAD21 | Direct binding to CTCF's N-terminus. | Part of the subcomplex that interacts with CTCF; co-localizes with CTCF at loop anchors. nih.govoup.com |
| PDS5A | Recruited by a specific motif in CTCF's N-terminus. | The PDS5A-interacting region of CTCF is distinct from the region that binds RAD21-SA2, suggesting multiple contact points. nih.gov |
| WAPL | Competes with CTCF for cohesin binding. | CTCF stabilizes cohesin on chromatin by counteracting WAPL-mediated release, thus protecting the loop structure. nih.govtandfonline.com |
Interactions with Other Transcription Factors and Epigenetic Regulators
Beyond its partnership with cohesin, CTCF functions as a central hub in a vast protein-protein interaction network, engaging with a multitude of transcription factors and epigenetic regulators. nih.govmdpi.com This ability to associate with diverse partners allows CTCF to exert a wide range of regulatory effects, tailored to specific genomic locations and cellular states. nih.gov
CTCF acts as a molecular scaffold, recruiting various regulatory proteins to chromatin. nih.gov Its binding creates a platform for the assembly of larger protein complexes that can activate or repress transcription, or modify the chromatin environment. For instance, CTCF is known to interact with RNA Polymerase II, which is implicated in regulating alternative splicing and transcription initiation. nih.govmdpi.com
Systematic screening of CTCF binding partners has identified a host of interacting proteins. mdpi.comoup.com These include well-known co-factors like the transcription factor YY1 and the cohesin complex, as well as histone demethylases such as KDM5B. mdpi.comoup.com Other identified partners involved in transcriptional regulation and chromatin remodeling include BHLHE40, WIZ, MAZ, and ZNF143. mdpi.com The interaction with epigenetic modifiers is particularly significant; CTCF can form complexes with enzymes involved in DNA methylation, such as PARP1 and DNMT1, and various histone demethylases, providing a direct link between genome architecture and the epigenetic landscape. nih.govnih.gov
The functional outcome of CTCF binding is highly dependent on the cellular context and the specific partners it recruits to a given genomic site. nih.govnih.gov The expression and availability of these partner proteins can vary between different cell types and developmental stages, leading to cell-type-specific CTCF functions. mdpi.comoup.com
For example, in breast cancer cells, CTCF co-ordinates its actions with the estrogen receptor (ER). nih.gov In embryonic stem cells, CTCF facilitates interactions between endodermal enhancers and promoters by recruiting factors like TAF3, a component of the TFIID transcription factor complex. nih.gov The recruitment of lineage-specific transcription factors is crucial for cell differentiation and development. researchgate.netmdpi.com The interaction network is not static; it is rewired during developmental processes, allowing CTCF to contribute to the dynamic regulation of gene expression required for cell fate decisions. researchgate.net This context-dependent recruitment explains how a single, ubiquitously expressed protein like CTCF can be involved in such a diverse array of biological processes, from regulating complex gene clusters to insulating against the spread of heterochromatin. nih.govnih.gov
| Interacting Partner | Function/Role in CTCF Complex | Cellular Context |
| Cohesin Complex | Chromatin looping, TAD formation. | Ubiquitous. mdpi.com |
| RNA Polymerase II | Transcriptional regulation, alternative splicing. | General. nih.govmdpi.com |
| YY1 | Transcription factor, co-localization with CTCF. | General. mdpi.comoup.com |
| ZNF143 | Transcription factor, involved in CTCF-mediated loops. | General. oup.comresearchgate.net |
| BHLHE40 | Regulates CTCF genome-wide distribution. | Specific cell types. mdpi.com |
| KDM5B | Histone demethylase. | Co-factor identified in screening. oup.com |
| TAF3 | Component of TFIID, promoter-enhancer looping. | Embryonic stem cells. nih.gov |
| PARP1/DNMT1 | DNA methylation-related enzymes. | General epigenetic regulation. nih.gov |
Interactions with Long Non-Coding RNAs (lncRNAs)
In addition to its extensive protein interaction network, CTCF also engages with RNA molecules, particularly long non-coding RNAs (lncRNAs). nih.govmdpi.com LncRNAs are emerging as critical regulators of chromatin structure and gene expression, often acting as scaffolds, guides, or decoys to modulate the function of chromatin-associated proteins. nih.govnih.gov CTCF possesses distinct RNA-binding domains (specifically, Zinc Fingers 1 and 10), separate from its primary DNA-binding domain, enabling it to target and interact with thousands of transcripts throughout the genome. mdpi.com
The interaction between CTCF and lncRNAs adds another layer of regulatory complexity. LncRNAs can recruit CTCF to specific genomic loci, thereby influencing where chromatin loops and domain boundaries are formed. researchgate.net For example, the lncRNA CCAT1-L interacts with CTCF to modulate chromatin looping at the MYC oncogene locus. nih.gov Other lncRNAs, such as SRA (steroid receptor RNA activator), can form a complex with CTCF and the RNA helicase p68 to stabilize the interaction between CTCF and cohesin. mdpi.com The lncRNA Wrap53, the natural antisense transcript to the tumor suppressor p53, physically interacts with CTCF to regulate p53 expression. mdpi.com These interactions are not unidirectional; CTCF binding can also establish the necessary chromatin environment for the expression of certain lncRNAs. nih.gov This reciprocal relationship highlights a sophisticated regulatory circuit where CTCF and lncRNAs collaboratively fine-tune genome architecture and gene expression. nih.govmdpi.com
| Interacting lncRNA | Function in Relation to CTCF | Disease/Process Context |
| CCAT1-L | Modulates chromatin looping at the MYC locus by interacting with CTCF. | Colorectal cancer. nih.gov |
| SRA | Forms a complex with CTCF and p68 to stabilize the CTCF-cohesin interaction. | General regulation. mdpi.com |
| Wrap53 | Interacts with CTCF to regulate p53 expression. | Cancer. mdpi.com |
| HOTTIP | Identified as a CTCF-interacting RNA, with potential roles in shaping the 3D genome. | Development. mdpi.com |
| GATA6-AS1 | Identified as a CTCF-interacting RNA, with potential roles in shaping the 3D genome. | General regulation. mdpi.com |
| PACER | CTCF helps establish an open chromatin structure at the Cox2 promoter, allowing for PACER expression. | Innate immunity. nih.gov |
Identification of RNA Binding Domains within CTCF (e.g., ZF1, ZF10, RNA Binding Region)
CTCF's ability to interact with RNA is critical to its function and is mediated by specific domains within the protein. nih.govresearchgate.net While the central zinc fingers (ZFs) of CTCF are primarily responsible for DNA binding, other regions have been identified as key for RNA interaction. nih.govresearchgate.net
The CTCF protein contains 11 zinc fingers. oup.com Among these, the peripheral zinc finger 1 (ZF1) and zinc finger 10 (ZF10) have been identified as RNA-binding domains. nih.govnih.govresearchgate.net These two zinc fingers are not typically required for CTCF's binding to its cognate DNA sequences. nih.govresearchgate.net In addition to ZF1 and ZF10, a C-terminal region, often referred to as the RNA-binding region (RBR), is also necessary and sufficient for binding RNA. nih.govbiorxiv.org
Disruption of these RNA-binding regions has significant consequences for CTCF's function. Mutations or deletions in ZF1 and ZF10 can disrupt CTCF's association with chromatin, alter gene expression, and impair the formation of chromatin loops. nih.govresearchgate.net Specifically, deletion of ZF1 has been shown to disrupt chromatin loops in mouse embryonic stem cells and is crucial for maintaining cell-type-specific chromatin loops during differentiation. nih.gov Similarly, deletion of ZF10 also leads to a decrease in the integrity of chromatin loops, although to a lesser extent than the deletion of ZF1. nih.govresearchgate.net The deletion of the C-terminal RBR also results in the loss of chromatin loops and a decrease in CTCF protein clustering. nih.govbiorxiv.org These findings underscore the importance of CTCF-RNA interactions as a structural component of genome organization. nih.govresearchgate.net
| RNA Binding Domain | Location | Key Findings |
| Zinc Finger 1 (ZF1) | N-terminal peripheral zinc finger | Essential for the integrity of many chromatin loops. nih.gov Deletion does not affect in vitro DNA binding but disrupts chromatin loops and self-association. nih.gov |
| Zinc Finger 10 (ZF10) | C-terminal peripheral zinc finger | Contributes to the integrity of chromatin loops, though to a lesser degree than ZF1. nih.govresearchgate.net Mutations can disrupt CTCF-chromatin interactions. nih.govresearchgate.net |
| RNA Binding Region (RBR) | C-terminal to the zinc finger domain | A 38-amino acid region necessary and sufficient for RNA binding and CTCF multimerization in vitro. biorxiv.org Deletion impairs chromatin loops and CTCF clustering. biorxiv.org |
CTCF Self-Interaction and Oligomerization in Chromatin Organization
The ability of CTCF to form homodimers or higher-order oligomers is a critical aspect of its function in mediating long-range chromatin interactions and forming chromatin loops. nih.gov This self-association is not static and is significantly influenced by interactions with RNA. biorxiv.org
Research has demonstrated that CTCF self-association is sensitive to RNase treatment, indicating that RNA molecules are essential for mediating or stabilizing these interactions. biorxiv.org The RNA-binding domains of CTCF, including ZF1, ZF10, and the C-terminal RBR, are crucial for this process. nih.govresearchgate.net Deletions or mutations in these domains that disrupt RNA binding also lead to defects in CTCF self-association and clustering. nih.govbiorxiv.org
The oligomerization of CTCF is thought to be a key mechanism for stabilizing chromatin loops. The prevailing "loop extrusion" model posits that the cohesin complex extrudes a loop of chromatin until it is halted by two CTCF proteins bound to DNA in a convergent orientation. youtube.com The self-association of these CTCF molecules, potentially bridged or stabilized by RNA, is believed to be crucial for anchoring the base of the loop, thereby defining the boundaries of topologically associating domains (TADs). nih.govbiorxiv.org
The disruption of CTCF clustering, as seen in mutants with impaired RNA binding, correlates with the abrogation of a significant portion of chromatin loops. biorxiv.org This suggests that CTCF-mediated loops can be categorized into at least two classes: those that are dependent on RNA-mediated oligomerization and those that are not. biorxiv.org This provides a potential mechanism for the cell-type-specific regulation of chromatin architecture, where the expression of particular RNAs could modulate CTCF clustering and, consequently, the formation of specific chromatin loops. nih.govbiorxiv.org
Role of Ctcf in Higher Order Chromatin Organization
Establishment and Maintenance of Topologically Associating Domains (TADs)
The genome is partitioned into fundamental units of organization known as Topologically Associating Domains (TADs), which are megabase-sized regions characterized by a high frequency of internal chromatin interactions. numberanalytics.com CTCF plays a pivotal role in the establishment and maintenance of these domains. numberanalytics.comnih.gov The boundaries of TADs are significantly enriched with CTCF binding sites, suggesting that CTCF is a key factor in demarcating these structural and functional units of the genome. nih.govresearchgate.netnih.gov
The importance of CTCF in maintaining TAD structure is underscored by depletion studies. The acute depletion of CTCF leads to a global weakening of TAD boundaries and a loss of the insulated neighborhood structure, demonstrating its essential role in partitioning the genome. biorxiv.orgyoutube.com
| Feature | Description | Key Research Finding | Source |
|---|---|---|---|
| TAD Boundary Enrichment | CTCF binding sites are highly concentrated at the borders of TADs. | A significant majority of TAD boundaries are marked by CTCF binding. researchgate.net | nih.govresearchgate.netnih.gov |
| CTCF Site Orientation | The directionality of CTCF binding motifs is critical for TAD formation. | Convergent CTCF sites are a key feature of the chromatin loops that anchor TADs. nih.govnih.gov | nih.govnih.gov |
| Dynamic Nature | TADs are not static, with loops constantly forming and dissolving. | The residence time of CTCF on chromatin is ~1-2 minutes, while cohesin's is ~20-25 minutes, indicating a dynamic complex. elifesciences.orgnih.gov | elifesciences.orgbiorxiv.orgca.gov |
| Functional Consequence of Depletion | Loss of CTCF disrupts the overall TAD structure. | CTCF depletion leads to a widespread weakening of TAD boundaries. biorxiv.orgyoutube.com | biorxiv.orgyoutube.com |
Insulator Activity and Regulation of Enhancer-Promoter Communication
One of the most well-characterized functions of CTCF is its role as an insulator protein. nih.govnih.gov Insulators are DNA sequences that act as barriers, preventing inappropriate communication between enhancers and promoters. plu.mx When positioned between an enhancer and a promoter, a CTCF-bound insulator can block the activating signal of the enhancer, thereby ensuring that genes are regulated by their correct enhancers. nih.govplu.mx This function is critical for maintaining the precise patterns of gene expression required for normal development and cellular function. biologists.com
The mechanism of enhancer-blocking by CTCF is thought to involve the formation of chromatin loops that physically separate an enhancer from a promoter it would otherwise regulate. nih.govnih.gov By organizing the chromatin into distinct loops, CTCF creates insulated neighborhoods where enhancers and promoters can interact within the same loop but are prevented from interacting with elements in adjacent loops. nih.govnih.gov The cohesin complex is a crucial partner in this process, co-localizing with CTCF at insulator sites and helping to stabilize these loops. nih.govnih.gov
Disruption of CTCF-mediated insulation can have significant consequences. The loss of a CTCF binding site at an insulator can lead to ectopic interactions between enhancers and promoters, resulting in aberrant gene expression and potentially contributing to disease. nih.gov For example, deletion of CTCF sites has been shown to compromise enhancer-promoter interactions. nih.gov Conversely, CTCF can also facilitate long-range enhancer-promoter interactions when the elements are located within the same TAD, highlighting its dual role in both restricting and facilitating gene regulation depending on the genomic context. biorxiv.orgnih.gov
Chromatin Loop Extrusion Model and CTCF as a Bidirectional Extrusion Barrier
The formation of chromatin loops and TADs is explained by the widely accepted loop extrusion model. biorxiv.org This model posits that a cohesin ring-like complex loads onto DNA and actively extrudes a loop of chromatin. nih.govelifesciences.org This extrusion process continues until the cohesin complex encounters a barrier that halts its progression. nih.gov
CTCF acts as a primary barrier to this loop extrusion process. biorxiv.orgnih.gov The orientation of the CTCF binding motif is critical for its function as a barrier. nih.gov The loop extrusion model proposes that cohesin is blocked only when it encounters a CTCF protein bound in a convergent orientation relative to another CTCF site. elifesciences.orgnih.gov This means that the two CTCF sites that anchor a loop must be pointing towards each other. youtube.com This orientation-dependent barrier function explains the prevalence of convergent CTCF sites at the boundaries of TADs. nih.gov
When cohesin is extruding the DNA, it will be stopped by the N-terminal domain of the CTCF protein, effectively creating a stable loop. nih.gov If CTCF is absent or its binding site is mutated, the cohesin complex can continue to extrude the DNA, leading to the merging of adjacent TADs and altered gene regulation. nih.gov Recent research has provided direct evidence for this model, showing that CTCF is indeed needed to insulate TADs and that in its absence, cohesin can move further along the chromatin, resulting in less defined loop structures. youtube.com The interaction between CTCF and cohesin is dynamic, and while CTCF establishes the boundaries, cohesin is the motor that forms the loop. elifesciences.orgnih.gov
| Component | Role in Loop Extrusion | Key Research Finding | Source |
|---|---|---|---|
| Cohesin | Acts as the motor that actively extrudes a loop of chromatin. | Depletion of cohesin leads to the disappearance of chromatin loops. youtube.com | nih.govelifesciences.org |
| CTCF | Functions as an orientation-dependent barrier to cohesin-mediated extrusion. | Loops are predominantly formed between CTCF sites in a convergent orientation. elifesciences.orgnih.gov | nih.govbiorxiv.orgnih.gov |
| CTCF Orientation | Determines the blocking activity of CTCF. | Cohesin is halted when it encounters the N-terminal domain of a convergently oriented CTCF protein. nih.gov | nih.govyoutube.com |
| Consequence of CTCF Depletion | Loss of defined loop anchors and TAD boundaries. | In the absence of CTCF, cohesin continues to extrude DNA, leading to the merging of TADs. youtube.comnih.gov | youtube.comnih.gov |
Anchoring DNA to Nuclear Structures and the Nuclear Lamina
The genome is not free-floating within the nucleus but is organized relative to various nuclear structures, including the nuclear lamina, a protein meshwork lining the inner nuclear membrane. nih.gov Large genomic regions known as Lamina-Associated Domains (LADs) are positioned at the nuclear periphery. nih.gov CTCF is implicated in modulating the interaction of DNA with the nuclear lamina. nih.govoup.com
While not considered a primary determinant of LAD positioning, CTCF is enriched at LAD borders. nih.govnih.gov It is thought to reinforce these boundaries, contributing to a sharp transition in lamina interactions. nih.gov Studies have shown that CTCF binding sites within LADs can be locally detached from the lamina, creating more accessible chromatin environments. nih.gov This suggests that CTCF can create microenvironments of active chromatin within the generally repressive environment of the nuclear periphery.
The depletion of CTCF can lead to changes in the association of certain genomic regions with the nuclear lamina, particularly shorter, more cell-type-specific LADs. nih.gov This effect is more pronounced under conditions of chromatin stress, indicating that CTCF plays a role in maintaining the stability of these interactions. nih.gov The interaction of CTCF with the nuclear lamina is part of a complex nuclear organization that contributes to global genome function. oup.com
Defining Boundaries Between Euchromatic and Heterochromatic Regions
The chromatin in the nucleus exists in two main states: euchromatin, which is loosely packed and generally associated with active gene transcription, and heterochromatin, which is tightly packed and transcriptionally repressive. biologists.com CTCF plays a crucial role in establishing and maintaining the boundaries between these distinct chromatin domains. nih.govnih.gov
CTCF binding sites are frequently found at the borders of euchromatic and heterochromatic regions, acting as a barrier to prevent the spread of repressive heterochromatin into active gene regions. nih.govresearchgate.netnih.gov This barrier function is essential for protecting genes from silencing effects. embopress.org The loss of CTCF binding at these boundaries can lead to the spread of repressive chromatin marks, such as certain histone modifications, into adjacent euchromatic regions, resulting in gene silencing. nih.gov
The mechanism by which CTCF acts as a barrier is thought to involve both the physical obstruction provided by the bound protein and the recruitment of other factors that promote an active chromatin state. nih.gov For instance, the association of CTCF with RNA polymerase II and its presence at active promoters can create a local environment that counteracts the spread of heterochromatin. nih.gov Genome-wide analyses have revealed that CTCF binding sites often flank domains of repressive histone marks, further supporting its role in demarcating active and repressive chromatin zones. nih.gov Within large heterochromatin domains, small "euchromatin islands" have been identified that are enriched for CTCF binding, suggesting CTCF helps maintain pockets of accessible chromatin within otherwise silenced regions. johnshopkins.edu
Compound and Protein List
| Name |
| CCCTC-binding factor (CTCF) |
| Cohesin |
| RNA polymerase II |
| Lamin B |
| YY1 |
| SMARCA5 |
| ZNF143 |
| TAF3 |
| WAPL |
| PDS5 |
| ESCO1 |
| LBR |
| BEAF-32 |
| Su(Hw) |
| Mod(mdg4) |
| Chromator |
| CP190 |
| dCas9-VP64 |
| TET |
| GATA3 |
| p300 |
Mechanisms of Ctcf Mediated Transcriptional Regulation
Dual Role of CTCF as a Transcriptional Repressor and Activator
CTCF exhibits a remarkable duality, functioning as both a transcriptional repressor and an activator, a characteristic that is highly dependent on the genomic context and the presence of interacting protein partners. This dual functionality allows for precise and context-specific control of gene expression.
As a transcriptional repressor , CTCF can directly bind to promoter regions and block the initiation of transcription. One of the earliest characterized roles of CTCF was its repressive activity at the promoter of the c-myc proto-oncogene oup.comnih.gov. It achieves this by preventing the binding of transcriptional activators or by recruiting corepressor complexes to the gene promoter. Furthermore, CTCF's role as a chromatin insulator contributes to its repressive functions by blocking the communication between enhancers and promoters, thereby silencing gene expression.
Conversely, CTCF can act as a transcriptional activator . This can occur through several mechanisms. CTCF can facilitate the looping of DNA to bring distant enhancers into proximity with their target promoters, thereby activating gene expression. It can also recruit transcriptional coactivators and other components of the transcriptional machinery to specific gene loci. For instance, studies have shown that CTCF can activate the expression of the amyloid precursor protein (APP) gene. The determination of whether CTCF acts as a repressor or an activator is influenced by its binding site location relative to the transcription start site, the specific DNA sequence it binds, and the cellular environment, including the availability of co-regulatory proteins. This context-dependent duality underscores the complexity of CTCF-mediated gene regulation.
Locus-Specific Regulation of Gene Expression (e.g., H19/Igf2, c-Myc, β-globin loci)
The regulatory prowess of CTCF is vividly illustrated by its locus-specific control of gene expression at several well-characterized genomic regions, including the imprinted H19/Igf2 locus, the c-Myc proto-oncogene, and the β-globin locus.
H19/Igf2 Locus: At the imprinted H19/Igf2 locus, CTCF is instrumental in the allele-specific expression of these two genes. On the maternal chromosome, CTCF binds to an unmethylated imprinting control region (ICR) located between H19 and Igf2 pnas.orgnih.govnih.gov. This binding establishes a chromatin insulator that blocks the access of a downstream enhancer to the Igf2 promoter, leading to the silencing of the maternal Igf2 allele and the expression of H19. On the paternal allele, the ICR is methylated, which prevents CTCF binding. Consequently, the enhancer can interact with the Igf2 promoter, leading to the expression of paternal Igf2 and the silencing of H19 pnas.orgfrontiersin.org. Mutation of the CTCF binding sites in the maternal ICR leads to a loss of enhancer-blocking activity and biallelic expression of Igf2 nih.govnih.gov.
c-Myc Locus: CTCF was first identified as a protein that binds to the promoter of the c-myc gene, where it was shown to act as a transcriptional repressor oup.comnih.gov. However, the role of CTCF at the c-Myc locus is more complex. Acute depletion of CTCF has been shown to disrupt the interaction between the MYC promoter and its distal enhancers, leading to a downregulation of MYC expression in certain cancer cell lines oup.comnih.gov. This suggests that CTCF is required for maintaining the long-range chromatin interactions necessary for robust MYC expression in specific contexts. The regulation of MYC by CTCF appears to be cell-type specific, as CTCF loss does not profoundly affect MYC expression in all cell lines studied nih.gov.
β-globin Locus: In the human β-globin locus, CTCF plays a crucial role in organizing the chromatin architecture to facilitate the developmental stage-specific expression of the globin genes. CTCF binds to sites flanking the locus, such as HS5, and is involved in the formation of chromatin loops that bring the locus control region (LCR) into proximity with the active globin genes nih.govoup.comnih.gov. These CTCF-mediated interactions are thought to create an "active chromatin hub" that is essential for high-level globin gene transcription in erythroid cells researchgate.net. In non-erythroid cells, different CTCF-mediated interactions result in a more compact chromatin structure that sequesters the globin genes away from the LCR, contributing to their silencing nih.gov.
| Genomic Locus | CTCF Function | Mechanism of Action | Outcome of CTCF Binding |
|---|---|---|---|
| H19/Igf2 | Insulator | Binds to the unmethylated maternal imprinting control region (ICR), blocking enhancer access to the Igf2 promoter. pnas.orgnih.govnih.gov | Maternal Igf2 silenced, maternal H19 expressed. |
| c-Myc | Repressor/Activator | Binds to the promoter to repress transcription. Also facilitates long-range enhancer-promoter looping to activate transcription in specific contexts. oup.comnih.govnih.gov | Context-dependent regulation of c-Myc expression. |
| β-globin | Chromatin Organizer | Mediates chromatin looping to bring the locus control region (LCR) into proximity with active globin genes. nih.govoup.comresearchgate.net | High-level, stage-specific expression of globin genes in erythroid cells. |
Regulation of RNA Polymerase II Activity and Recruitment
CTCF directly influences the activity and recruitment of RNA Polymerase II (Pol II), the enzyme responsible for transcribing DNA into RNA. A subpopulation of CTCF has been found to associate with the Pol II protein complex in vivo nih.gov. This interaction suggests a direct role for CTCF in the transcriptional process.
Research has demonstrated that CTCF can recruit the largest subunit of Pol II to its target sites across the genome nih.gov. A single CTCF binding site has been shown to be sufficient to activate the transcription of a reporter gene, likely through this direct interaction with Pol II nih.gov. Furthermore, the association of Pol II with CTCF target sites is dependent on intact CTCF binding sequences, reinforcing the role of CTCF as a recruitment factor nih.gov.
In addition to recruitment, CTCF can also regulate Pol II activity by inducing pausing. By binding to specific sites within gene bodies, CTCF can create a roadblock for elongating Pol II, causing it to pause nih.govresearchgate.net. This pausing can have significant consequences for co-transcriptional processes, such as alternative splicing.
Involvement in Alternative Splicing Regulation
Emerging evidence has established a novel role for CTCF as a regulator of alternative splicing, a process that allows for the production of multiple protein isoforms from a single gene nih.govnih.govoup.combohrium.com. CTCF can modulate alternative splicing through several co-transcriptional and epigenetic mechanisms.
One key mechanism involves the CTCF-mediated pausing of RNA Polymerase II. By slowing down the rate of transcriptional elongation, CTCF provides a larger time window for the spliceosome to recognize and include weaker exons that might otherwise be skipped nih.govresearchgate.net. This "kinetic model" of splicing regulation has been demonstrated at the CD45 gene, where CTCF binding downstream of an alternative exon promotes its inclusion nih.gov.
Furthermore, CTCF's influence on alternative splicing is linked to DNA methylation. Methylation of CTCF binding sites can inhibit CTCF binding, leading to a faster elongation rate and consequently, exon skipping nih.govresearchgate.net. This interplay between CTCF, DNA methylation, and Pol II elongation provides a mechanism for the epigenetic regulation of alternative splicing. Beyond pausing Pol II, CTCF can also influence splicing by recruiting splicing factors and modulating chromatin architecture nih.govoup.com.
| Mechanism | Description | Example |
|---|---|---|
| RNA Polymerase II Pausing | CTCF binding slows down Pol II elongation, allowing more time for the recognition and inclusion of weak exons. nih.govresearchgate.net | Inclusion of exon 5 in the CD45 gene. nih.gov |
| Interplay with DNA Methylation | DNA methylation at CTCF binding sites inhibits CTCF binding, leading to faster Pol II elongation and exon skipping. nih.govresearchgate.net | Methylation-dependent skipping of CD45 exon 5. nih.gov |
| Recruitment of Splicing Factors | CTCF can directly or indirectly recruit components of the splicing machinery to specific genomic loci. nih.gov | - |
| Modulation of Chromatin Architecture | CTCF-mediated chromatin looping can bring distant exons and regulatory elements into proximity, influencing splicing decisions. nih.govoup.com | - |
Influence on DNA Accessibility and Nucleosome Positioning at CTCF Binding Sites
CTCF plays a fundamental role in shaping the local chromatin environment by influencing DNA accessibility and the precise positioning of nucleosomes. Nucleosomes, the basic units of chromatin, can restrict the access of transcription factors to their DNA binding sites. CTCF binding can counteract this by creating nucleosome-depleted regions (NDRs) at its binding sites nih.govelifesciences.org.
Studies have shown that CTCF displaces nucleosomes from its binding sites and organizes flanking nucleosomes into phased arrays nih.govelifesciences.org. This organization is not only present in the steady-state but is also rapidly re-established after DNA replication and maintained during mitosis, highlighting CTCF's role as a "bookmarking" factor that preserves epigenetic information through cell division nih.gov. The strength of CTCF binding is correlated with the degree of nucleosome ordering, with stronger binding sites exhibiting more well-defined nucleosomal arrays nih.gov.
The ability of CTCF to create accessible chromatin is a major function of its binding at active chromatin regions. Depletion of CTCF leads to a significant reduction in chromatin accessibility at thousands of its binding sites, suggesting that CTCF actively promotes an open chromatin state pnas.org. This influence on DNA accessibility is crucial for allowing other transcription factors and the transcriptional machinery to access the DNA, thereby facilitating gene regulation. The positioning of nucleosomes by CTCF is thought to be mediated, at least in part, by its interaction with chromatin remodeling enzymes.
Post Translational Modifications Ptms of Ctcf and Their Functional Impact
Identification and Characterization of PTMs Affecting CTCF (e.g., Phosphorylation, SUMOylation, Poly(ADP-ribosyl)ation)
The multifaceted nature of CTCF's functions is partly explained by the extensive post-translational modifications it undergoes. nih.govnih.gov Key among these are phosphorylation, SUMOylation, and poly(ADP-ribosyl)ation (PARylation). elifesciences.orgnih.gov Mass spectrometry has been a pivotal technique in identifying novel PTM sites, such as the phosphorylation of Serine 224. elifesciences.orgmit.edu
Beyond these well-studied modifications, unbiased proteomic profiling has revealed that CTCF can also be O-GlcNAcylated and arginine methylated, further broadening the scope of its regulation. nih.govnih.gov These modifications are not static; their dynamic nature allows for rapid and reversible regulation of CTCF's activities in response to various cellular signals. mdpi.comresearchgate.net For instance, poly(ADP-ribosyl)ation, mediated by poly(ADP-ribose) polymerase (PARP), is crucial for CTCF's insulator functions. nih.govnih.gov Similarly, SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, has been shown to enhance the repressive capabilities of CTCF. elifesciences.orgnih.gov Phosphorylation, on the other hand, can have dual effects, either activating transcription or reducing DNA-binding activity depending on the specific site. elifesciences.orgnih.gov The identification of these PTMs provides a foundation for understanding how a single protein can orchestrate a wide array of genomic functions. nih.govresearchgate.net
Specific PTM Sites and their Modifying Enzymes (e.g., Serine-224 phosphorylation by PLK1, Ser612 phosphorylation by CK2)
Detailed research has pinpointed specific amino acid residues on CTCF that are targets for modification and the enzymes that catalyze these reactions. One notable example is the phosphorylation of Serine 224 (Ser224), which is carried out by Polo-like kinase 1 (PLK1). elifesciences.orgmit.eduelifesciences.org This modification is particularly prominent during the G2/M transition of the cell cycle. nih.govnih.gov
Another critical set of phosphorylation events occurs in the C-terminal domain of CTCF, where Casein Kinase II (CK2) phosphorylates serines at positions 604, 609, 610, and 612. elifesciences.orgnih.gov Among these, the phosphorylation of Serine 612 has been identified as a key regulator of CTCF's function, capable of switching it from a repressor to an activator. nih.govnih.gov In addition to PLK1, research suggests that CK2 may also be capable of modifying Ser224. elifesciences.orgnih.gov During mitosis, CTCF undergoes further phosphorylation at multiple threonine and serine residues within its zinc finger linker domains, including Thr289, Thr317, Thr346, Thr374, Ser402, Ser461, and Thr518. mdpi.comnih.gov
SUMOylation of CTCF has been mapped to two primary sites: a principal site in the C-terminus (VKKE) and a secondary site in the N-terminus (MKTE), which becomes modified when the primary site is mutated. nih.gov Poly(ADP-ribosyl)ation sites have been identified within the N-terminal domain of the protein. researchgate.net
| Modification | Site(s) | Modifying Enzyme(s) | Reference |
|---|---|---|---|
| Phosphorylation | Serine-224 (Ser224) | Polo-like kinase 1 (PLK1), Casein Kinase II (CK2) | elifesciences.orgnih.gov |
| Phosphorylation | Serine-604 (Ser604) | Casein Kinase II (CK2) | elifesciences.orgnih.gov |
| Phosphorylation | Serine-609 (Ser609) | Casein Kinase II (CK2) | elifesciences.orgnih.gov |
| Phosphorylation | Serine-610 (Ser610) | Casein Kinase II (CK2) | elifesciences.orgnih.gov |
| Phosphorylation | Serine-612 (Ser612) | Casein Kinase II (CK2) | nih.govnih.gov |
| Phosphorylation (Mitotic) | Thr289, Thr317, Thr346, Thr374, Ser402, Ser461, Thr518 | Not specified | mdpi.comnih.gov |
| SUMOylation | C-terminal VKKE sequence (principal), N-terminal MKTE sequence (secondary) | Not specified | nih.gov |
| Poly(ADP-ribosyl)ation (PARylation) | N-terminal domain | Poly(ADP-ribose) polymerase (PARP) | nih.govresearchgate.net |
| O-GlcNAcylation | Multiple sites | Not specified | nih.govresearchgate.net |
| Arginine Methylation | Multiple sites | Not specified | nih.govresearchgate.net |
Functional Consequences of PTMs on CTCF DNA Binding Affinity, Protein-Protein Interactions, and Subcellular Localization
Post-translational modifications have profound and varied effects on CTCF's molecular behavior. mdpi.com Mitotic phosphorylation, particularly within the zinc finger domains, has been shown to reduce CTCF's DNA-binding activity, leading to its dissociation from chromatids. elifesciences.orgnih.gov In contrast, phosphorylation at Ser224 does not appear to directly affect DNA binding. elifesciences.org However, a phosphomimetic mutant at this site (S224E) leads to significant changes in gene expression, suggesting an alternative regulatory mechanism, possibly through altered protein conformation or interactions. elifesciences.orgelifesciences.org CK2-mediated phosphorylation can convert CTCF from a transcriptional repressor to an activator, as seen at the c-myc promoter. nih.govnih.gov
SUMOylation and poly(ADP-ribosyl)ation add another layer of regulation. SUMOylation enhances CTCF's repressive function without altering its ability to bind DNA. nih.gov Similarly, PARylation is essential for CTCF's role as an insulator protein, a function that is also independent of changes in its DNA-binding affinity. nih.govresearchgate.net More recently discovered modifications, such as O-GlcNAcylation, have been found to inhibit CTCF's binding to chromatin, which in turn disrupts chromatin loop domains and alters gene expression related to cellular development. nih.govnih.govresearchgate.net
PTMs also influence CTCF's subcellular localization. A specific pool of CTCF protein has been observed to localize to SC-35-associated nuclear speckles. nih.govnih.gov This localization is sensitive to cellular stress, which causes the degradation of CTCF within these speckles and alters its interactions with RNA. nih.gov This suggests that PTMs can direct CTCF to specific sub-nuclear compartments to perform specialized functions, such as RNA processing, in a manner that is dynamically regulated by environmental cues. nih.govnih.gov
Role of PTMs in Cell Cycle-Dependent Regulation of CTCF Function
The function of CTCF is tightly regulated throughout the cell cycle, and PTMs are a key mechanism for this control. numberanalytics.comnumberanalytics.com A prime example is the phosphorylation of CTCF at Serine 224 by PLK1. elifesciences.orgnih.gov This specific modification accumulates during the G2/M phase of the cell cycle and is enriched at pericentric regions of mitotic chromosomes. elifesciences.orgnih.gov While a mutant that cannot be phosphorylated (S224A) shows no obvious defects, a mutant that mimics constant phosphorylation (S224E) is harmful to the growth of mouse embryonic stem cell colonies and alters the expression of hundreds of genes, including key cell cycle regulators like p53 and p21. elifesciences.orgnih.govmit.edu
More globally, CTCF is hyper-phosphorylated during mitosis. nih.gov This mitotic phosphorylation, occurring at multiple sites within the linker domains of the zinc fingers, leads to a reduction in CTCF's DNA binding activity. elifesciences.orgnih.gov This suggests a mechanism for globally remodeling CTCF-chromatin interactions as the cell prepares to divide. The dynamic phosphorylation and dephosphorylation of CTCF at specific residues and at specific times ensure that its architectural and regulatory functions are appropriately coordinated with the progression of the cell cycle. elifesciences.orgnih.gov
Advanced Methodologies for Studying Ctcf Molecular Function and Interactions
High-Resolution Chromatin Interaction Assays (e.g., Hi-C, ChIA-PET, Micro-C)
To decipher the long-range interactions mediated by CTCF, several powerful techniques have been developed based on the principle of chromosome conformation capture (3C). These methods provide a genome-wide snapshot of the spatial organization of chromatin.
Hi-C (High-throughput Chromosome Conformation Capture) : This technique captures all chromatin contacts across the entire genome, revealing large-scale structures like topologically associating domains (TADs). nih.govfrontiersin.orgyoutube.com While Hi-C is effective for mapping these large domains, it may lack the resolution to pinpoint precise interactions mediated by specific proteins. nih.gov Studies using in situ Hi-C have shown that the majority of chromatin interaction loops are associated with CTCF-binding sites. nih.gov
ChIA-PET (Chromatin Interaction Analysis by Paired-End Tag sequencing) : This method enhances the 3C-based approach by incorporating a chromatin immunoprecipitation (ChIP) step, specifically enriching for interactions mediated by a protein of interest, such as CTCF. nih.govnih.gov This allows for the generation of high-resolution (~100 bp) genome-wide maps of chromatin interactions with binding-site specificity. nih.govnih.gov ChIA-PET has been instrumental in identifying CTCF-mediated chromatin loops and contact domains, demonstrating high concordance with Hi-C data but at a significantly higher resolution. nih.gov
Micro-C : This is a more recent advancement that uses micrococcal nuclease (MNase) instead of restriction enzymes for chromatin fragmentation. youtube.com This approach allows for nucleosome-level resolution of chromatin interactions, providing a much more detailed view of chromatin organization. youtube.com Micro-C has a higher signal-to-noise ratio compared to traditional Hi-C, which can reduce the required sequencing depth. youtube.com It can be integrated with other sequencing data like ChIP-seq and ATAC-seq to provide a comprehensive understanding of chromatin structure and function. youtube.com
Interactive Data Table: Comparison of High-Resolution Chromatin Interaction Assays
| Feature | Hi-C | ChIA-PET | Micro-C |
|---|---|---|---|
| Principle | Captures all chromatin contacts genome-wide. youtube.com | Combines 3C with ChIP to detect interactions mediated by a specific protein. nih.govnih.gov | Uses MNase for fragmentation, achieving nucleosome-level resolution. youtube.com |
| Resolution | Lower, maps large-scale domains (TADs). nih.gov | High (~100 bp), detects specific protein-mediated loops. nih.govnih.gov | Highest (nucleosome-level). youtube.com |
| Specificity | Non-specific, captures all interactions. nih.gov | Specific to the protein targeted by the antibody (e.g., CTCF). nih.gov | Non-specific, but provides very high-resolution contact maps. youtube.com |
| Key Finding for CTCF | CTCF binding sites are located at the boundaries of TADs. nih.gov | Identified thousands of specific CTCF-mediated chromatin loops. nih.gov | Allows for the precise phasing and positioning of nucleosomes relative to CTCF binding sites. youtube.com |
Comprehensive DNA Binding Assays (e.g., ChIP-seq, ChIP-exo, Affinity-seq, CUT&RUN, CUT&Tag)
Identifying the precise genomic locations where CTCF binds is fundamental to understanding its function. A variety of techniques have been developed to map these protein-DNA interactions with increasing resolution and efficiency.
ChIP-seq (Chromatin Immunoprecipitation Sequencing) : This has been the standard method for identifying genome-wide protein-DNA interactions. nih.gov It involves cross-linking proteins to DNA, fragmenting the chromatin, immunoprecipitating the protein of interest, and sequencing the associated DNA. nih.gov While widely used, ChIP-seq can suffer from issues like DNA contamination and fragmentation heterogeneity, which can lead to imprecise mapping. nih.gov
ChIP-exo : This technique refines ChIP-seq by adding an exonuclease digestion step that trims the DNA fragments to the precise protein-binding site. nih.gov This results in single-base-pair resolution, allowing for a much more accurate determination of binding locations and revealing details about binding motifs and stoichiometry. nih.gov
CUT&RUN (Cleavage Under Targets and Release Using Nuclease) : This method offers an alternative to ChIP-seq that is performed in situ on unfixed cells or nuclei. nih.govreadthedocs.io An antibody targets a protein of interest, and a fusion of protein A and micrococcal nuclease (pA-MNase) is recruited to cleave the DNA surrounding the binding site. readthedocs.io CUT&RUN generally has a higher signal-to-noise ratio and requires fewer cells and sequencing reads than ChIP-seq. epicypher.com
CUT&Tag (Cleavage Under Targets and Tagmentation) : Similar to CUT&RUN, CUT&Tag uses an antibody to tether an enzyme to specific chromatin locations in situ. nih.gov However, it employs a protein A-Tn5 transposase fusion (pA-Tn5) that simultaneously cleaves DNA and ligates sequencing adapters ("tagmentation"). nih.gov This streamlined process eliminates the need for a separate library preparation step, making it a rapid and efficient method for chromatin profiling. nih.gov
Interactive Data Table: Comparison of DNA Binding Assays
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| ChIP-seq | Immunoprecipitation of cross-linked chromatin followed by sequencing. nih.gov | Well-established, widely used. | Requires millions of cells, time-consuming, high background. nih.govepicypher.com |
| ChIP-exo | ChIP-seq with an additional exonuclease digestion step for precise mapping. nih.gov | Single-base-pair resolution, reduced background. nih.gov | More complex protocol than standard ChIP-seq. |
| CUT&RUN | Antibody-tethered nuclease cleaves DNA around the target protein in situ. readthedocs.io | Low cell numbers, high signal-to-noise, faster than ChIP-seq. epicypher.com | Relies on the efficiency of the nuclease. |
| CUT&Tag | Antibody-tethered transposase fragments DNA and adds sequencing adapters simultaneously. nih.gov | Very low cell numbers, rapid protocol, low background. nih.gov | Antibody performance is critical. nih.gov |
Single-Molecule Imaging Techniques for Dynamic CTCF-DNA and CTCF-Protein Interactions
While the assays mentioned above provide a static snapshot of CTCF interactions across a population of cells, single-molecule imaging techniques allow for the direct visualization and quantification of these interactions in real-time within living cells or in vitro. nih.govoup.combiorxiv.orgnih.gov These methods have been crucial in revealing the dynamic nature of CTCF's association with chromatin.
Single-molecule fluorescence imaging can measure the kinetics of molecular interactions, revealing that transcription factors like CTCF interact with chromatin more transiently than previously thought, with residence times often in the order of seconds. nih.gov Techniques like colocalization single-molecule spectroscopy (CoSMoS) and single-molecule fluorescence resonance energy transfer (smFRET) can be used to measure interaction kinetics and distances between molecules, respectively. nih.gov
Recent studies using single-molecule imaging have shown that while a single CTCF molecule is sufficient for binding to its target site, the zinc finger domains of CTCF mediate its clustering on DNA. oup.combiorxiv.org This clustering is important for the recruitment of RNA and may serve as a scaffold for interactions with other proteins, such as the cohesin subunit SA. nih.govoup.combiorxiv.org
Site-Directed Mutagenesis and Truncation Studies of CTCF Domains (e.g., specific zinc fingers, N- and C-termini)
CTCF is a complex protein with multiple functional domains, including a central 11-zinc finger domain responsible for DNA binding, as well as N- and C-terminal regions involved in protein-protein interactions. nih.govnih.gov Site-directed mutagenesis and truncation studies are classical and powerful approaches to dissect the specific roles of these domains.
Proteomics-Based Approaches for Identifying Interacting Partners and PTMs (e.g., Mass Spectrometry, Co-Immunoprecipitation)
To fully understand CTCF's function, it is essential to identify the proteins it interacts with and the post-translational modifications (PTMs) that regulate its activity. Proteomics-based approaches are key to achieving this.
Co-Immunoprecipitation (Co-IP) : This is a widely used technique to identify protein-protein interactions. An antibody against CTCF is used to pull down CTCF from cell lysates, and any interacting proteins are co-precipitated. These interacting partners can then be identified by mass spectrometry.
Mass Spectrometry (MS) : Modern quantitative mass spectrometry techniques, often combined with methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allow for the unbiased and global identification of protein interaction networks. usherbrooke.canih.gov This approach can distinguish specific binding partners from non-specific contaminants by comparing the proteins pulled down with the bait protein to a control. usherbrooke.ca
These methods have been used to identify numerous CTCF interaction partners and have also been crucial for mapping various PTMs on CTCF, including phosphorylation, acetylation, SUMOylation, poly(ADP-ribosyl)ation, O-GlcNAcylation, and arginine methylation. nih.gov An unbiased PTM profiling of CTCF using mass spectrometry identified novel modifications and suggested that PTMs can affect the genome-wide binding of CTCF. nih.gov
Interactive Data Table: Identified Post-Translational Modifications of CTCF
| Modification | Method of Identification | Potential Functional Consequence |
|---|---|---|
| Phosphorylation | Candidate-based approach, antibody enrichment, mass spectrometry. nih.gov | Can decrease DNA-binding activity at specific loci. nih.gov |
| Acetylation | Mass spectrometry. nih.gov | Regulation of protein function and stability. |
| SUMOylation | Mass spectrometry. nih.gov | Modulation of protein-protein interactions and subcellular localization. |
| Poly(ADP-ribosyl)ation | Mass spectrometry. nih.gov | Involvement in DNA repair and chromatin structure regulation. |
| O-GlcNAcylation | Unbiased mass spectrometry profiling. nih.gov | May regulate 3D chromatin structure. nih.gov |
| Arginine Methylation | Unbiased mass spectrometry profiling. nih.gov | Potential role in modulating protein-protein interactions. |
Optogenetic Approaches for Spatiotemporal Control and Analysis of CTCF Dynamics and Interactions
Optogenetics utilizes light-sensitive proteins to control biological processes with high spatial and temporal precision. nih.govnih.govresearchgate.net This approach allows researchers to manipulate the activity of proteins like CTCF in living cells simply by shining light on them. nih.govnih.gov
Optogenetic tools are typically created by fusing a protein of interest to a light-responsive domain. nih.gov Upon illumination with a specific wavelength of light, this domain can change its conformation, leading to events like protein dimerization, oligomerization, or changes in activity. nih.gov This allows for the acute and reversible control of protein function. escholarship.orgspringernature.com While the application of optogenetics to directly control CTCF is still an emerging area, the principles have been successfully applied to other proteins involved in signal transduction and chromatin dynamics. nih.govescholarship.orgspringernature.com The development of optogenetic tools for CTCF would enable researchers to precisely control its binding to DNA or its interactions with other proteins at specific times and in specific subcellular locations, providing unprecedented insights into its dynamic role in genome organization.
Ctcf S Molecular Role in Biological Processes and Disease Pathogenesis
Functions in Developmental Biology and Cell Differentiation through Chromatin Remodeling
CTCF is indispensable for proper embryonic development and cell differentiation, primarily through its role in shaping the 3D genome. nih.govmdpi.com It establishes a foundational state of genome organization in embryonic stem cells (ESCs) that is critical for maintaining pluripotency and guiding differentiation programs. nih.govbiologists.com The protein's functions are mediated by its ability to form chromatin loops, often in concert with the cohesin complex, which brings distant genomic regions, such as enhancers and promoters, into close proximity. nih.govbiologists.com This regulation of enhancer-promoter interactions is crucial for controlling the expression of lineage-specific genes. biologists.comresearchgate.net
During differentiation, the patterns of CTCF binding to the genome are dynamic and cell-type-specific. rupress.org For instance:
Myogenesis: In mouse myoblast cell lines, CTCF knockdown impairs myogenic differentiation and leads to the downregulation of key muscle-specific genes like myogenin. nih.govbiologists.com
Neurogenesis: CTCF is required for the survival, proliferation, and controlled differentiation of neural progenitor cells during early embryonic development. emory.edu It helps restrict premature neurogenesis and ensures the proper timing of neuronal differentiation. researchgate.net Targeted depletion of CTCF in mouse ESCs has been shown to disrupt the process of neural differentiation. researchgate.net
Immune System: In the development of the immune system, CTCF is involved in processes like V(D)J recombination, which generates antigen receptor diversity. pnas.org It contributes to the formation of specific chromatin loops necessary for T cell lineage commitment. rupress.org During the differentiation of CD8+ T cells, CTCF redistributes to new genomic sites, which is associated with changes in chromatin accessibility and the transcriptional programs that define cytotoxic effector cells. rupress.org
CTCF's influence on development is also linked to its interaction with various protein partners, including chromatin remodeling complexes like SWI/SNF and NURF, and lineage-specific transcription factors. mdpi.comemory.edunih.gov These interactions allow CTCF to fine-tune chromatin structure and gene expression in a context-dependent manner, thereby directing the complex processes of cell fate determination. mdpi.comresearchgate.net
Essential Role in Genomic Imprinting and Allele-Specific Gene Expression
Genomic imprinting is an epigenetic phenomenon where genes are expressed in a parent-of-origin-specific manner. CTCF is a central player in this process, acting as a methylation-sensitive insulator. oup.comnih.gov It can selectively bind to the unmethylated allele of an imprinting control region (ICR), thereby regulating gene expression across an entire cluster of imprinted genes. oup.com
The most well-characterized example of CTCF-mediated imprinting is at the Igf2/H19 locus. oup.comnih.gov
On the maternal allele , the ICR is unmethylated, allowing CTCF to bind. oup.com This binding establishes an insulator that blocks the downstream Igf2 promoter from interacting with a shared enhancer, leading to the silencing of Igf2 and the expression of the H19 non-coding RNA. oup.combiorxiv.org
On the paternal allele , the ICR is methylated. This DNA methylation prevents CTCF from binding, allowing the enhancer to activate the Igf2 promoter, resulting in Igf2 expression and silencing of H19. oup.comexplorationpub.com
CTCF's role extends to other imprinted loci, such as Kcnq1/Kcnq1ot1 and Dlk1-Dio3. oup.combiorxiv.org At the Kcnq1 locus, CTCF binds to the unmethylated paternal allele of the KvDMR1, an imprinting control region, contributing to the regulation of paternally silenced genes. nih.gov The binding of CTCF and cohesin to these differentially methylated regions (DMRs) is a key mechanism for translating allele-specific methylation into differential gene expression. nih.gov Studies in mouse brain have confirmed that CTCF and cohesin bind to a majority of DMRs, preferentially on the unmethylated parental allele, linking them directly to the control of imprinted gene expression. nih.gov The loss of CTCF binding, whether through mutations in its binding site or changes in methylation, can disrupt imprinting, leading to biallelic expression and contributing to developmental disorders and disease. oup.com
| Feature | Maternal Allele (Igf2/H19 Locus) | Paternal Allele (Igf2/H19 Locus) |
| DNA Methylation at ICR | Unmethylated | Methylated |
| CTCF Binding | Yes | No |
| Insulator Function | Active (blocks enhancer) | Inactive |
| Gene Expression | H19 expressed, Igf2 silenced | Igf2 expressed, H19 silenced |
Involvement in DNA Double-Strand Break Repair and Maintenance of Genome Fidelity
Beyond its roles in gene regulation, CTCF is directly involved in the DNA damage response (DDR) and the maintenance of genomic stability. nih.govpnas.org It plays a crucial part in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. pnas.orgmdpi.com
Upon DNA damage, CTCF is recruited to the sites of lesions. pnas.orgresearchgate.net This recruitment is dependent on the DNA damage signaling kinase ATM and the DNA-binding domain of CTCF itself. pnas.org Once at the break site, CTCF facilitates homologous recombination (HR), an error-free pathway for DSB repair. pnas.orgmdpi.com Its mechanisms of action include:
Recruitment of Repair Proteins: CTCF physically interacts with key HR proteins, such as RAD51 and BRCA2, and promotes their recruitment to DSBs. nih.govpnas.org The depletion of CTCF impairs the formation of RAD51 repair foci, which are essential for the HR process. pnas.orgmdpi.com
Chromatin Organization at Damage Sites: CTCF helps establish and maintain the structure of γH2AX domains, which are chromatin regions that form around DSBs. nih.govmdpi.com By acting as a domain-barrier protein, CTCF helps restrict the DNA damage response to the affected sites and prevents the inappropriate spreading of repair signals. mdpi.com
Depletion of CTCF leads to increased chromosomal instability, characterized by chromosome breaks and fusions. pnas.org This highlights its role as a guardian of the genome. By participating directly in DNA repair and organizing the chromatin environment around damaged DNA, CTCF ensures the faithful restoration of genetic information, thereby preventing mutations that could lead to diseases like cancer. nih.govpnas.org
Molecular Mechanisms in Cancer Development and Progression
CTCF is classified as a haploinsufficient tumor suppressor gene. nih.govnih.gov Its role in cancer is complex, with both loss-of-function and altered function contributing to tumorigenesis. explorationpub.comnih.gov Dysregulation of CTCF can perturb the finely tuned gene expression programs that control cell growth, proliferation, and survival by altering the 3D genome architecture. nih.govnih.gov
The central DNA-binding domain of CTCF consists of 11 zinc fingers (ZFs), which allow it to recognize a variety of DNA motifs. embopress.orgnih.gov Somatic mutations within this ZF domain are frequently found in various cancers, including endometrial, breast, and gastrointestinal tumors. nih.govnih.gov These mutations can have a range of consequences:
Loss of DNA Binding: Many cancer-associated mutations, such as L309P and R377H, occur at key residues that directly contact DNA. These mutations can completely abrogate CTCF's ability to bind to its target sites, leading to a loss of its normal functions, such as enhancer blocking and TAD boundary maintenance. nih.gov
Altered Binding Specificity: Some mutations may not cause a complete loss of binding but rather alter the specificity or stability of CTCF's interaction with DNA. For example, the R339Q mutation results in an intermediate disruption of its anti-proliferative effects, while the G420D mutation can even enhance its DNA binding at certain sites, suggesting a potential gain-of-function. nih.gov
Disruption of Chromatin Looping: Mutations in CTCF binding sites themselves are also mutational hotspots in cancer. news-medical.netoup.com These non-coding mutations can prevent CTCF from binding, leading to the disruption of chromatin loops. This can result in "enhancer hijacking," where a potent enhancer is incorrectly brought into contact with an oncogene promoter, driving its aberrant expression. nih.govoup.com
The functional outcome of these mutations is the selective disruption of transcriptional programs. While binding may be lost at some sites, it can be retained at others, leading to a "change-of-function" rather than a simple loss-of-function, ultimately rewiring gene networks to favor cancer development. nih.gov
CTCF's role as a tumor suppressor is intrinsically linked to its function as a chromatin architect. It directly regulates the expression of key oncogenes and tumor suppressor genes. explorationpub.com
Regulation of Oncogenes: A classic example is the MYC oncogene. CTCF binds to multiple sites at the MYC promoter and can act as a repressor, inducing cell cycle arrest. explorationpub.com Loss of CTCF binding, either through mutation of CTCF or its binding sites, can lead to MYC overexpression. explorationpub.com In some cancers, CTCF binding facilitates long-range interactions between a distal enhancer and the MYC promoter, demonstrating its context-dependent role. nih.gov
Regulation of Tumor Suppressor Genes: CTCF helps maintain the expression of tumor suppressor loci like the CDKN2A locus (which encodes p16/INK4a and p14/ARF). explorationpub.comnih.gov Disruption of CTCF binding at these sites, often through aberrant DNA methylation, can contribute to their epigenetic silencing in cancer cells. nih.gov Haploinsufficiency of CTCF has been shown to result in the downregulation of tumor suppressor genes. nih.gov
Maintenance of TAD Boundaries: By defining the boundaries of TADs, CTCF prevents inappropriate cross-talk between regulatory elements and genes in adjacent domains. embopress.orgnih.gov The loss of a TAD boundary due to CTCF disruption can lead to the merging of domains, allowing an enhancer from one domain to ectopically activate an oncogene in a neighboring domain, a significant driver of tumorigenesis. embopress.orgnih.gov
Through these mechanisms, CTCF stands at the crossroads of genome architecture and cancer gene regulation. Its proper function is essential for maintaining regulatory homeostasis, while its disruption provides a framework for the widespread transcriptional dysregulation that characterizes cancer. nih.govnih.gov
Role in Neurological and Developmental Disorders at the Molecular and Cellular Level
Pathogenic germline mutations in the CTCF gene are a cause of a recognized neurodevelopmental disorder (NDD), sometimes referred to as CTCF-related disorder (CRD). frontiersin.org This condition is typically caused by de novo, monoallelic (heterozygous) variants in CTCF and is characterized by a wide spectrum of clinical features, including intellectual disability, developmental delay, feeding difficulties, and behavioral abnormalities. frontiersin.orgnih.govuu.nl
The molecular and cellular consequences of these pathogenic variants underscore CTCF's critical role in brain development. Studies on individuals with CTCF variants and corresponding model systems have revealed several key insights:
Broad Transcriptional Dysregulation: Transcriptome analysis of cells from individuals with CTCF mutations has identified the deregulation of thousands of genes. nih.govwustl.edu These affected genes are significantly enriched for those already known to be involved in other NDDs and biological processes essential for nervous system development, such as transcriptional regulation. nih.gov
Disrupted Neurodevelopmental Processes: A clinically identified mutation, R567W, when modeled in mice and human cortical organoids, was shown to cause premature exhaustion of stem-like cells and accelerated maturation of certain neurons. researchgate.net This suggests that pathogenic CTCF variants disrupt the delicate balance between neural progenitor cell proliferation and differentiation that is essential for proper brain formation. researchgate.net
Altered 3D Genome Organization: The R567W mutation was found to alter local chromatin structure and gene expression, particularly at the clustered protocadherin locus, which is vital for neuronal connectivity. researchgate.net This demonstrates that even single point mutations can lead to significant rearrangements of the 3D genome, disrupting the regulatory landscapes of critical neurodevelopmental genes. researchgate.net
While many pathogenic variants are predicted to result in a loss of function, some missense mutations may induce a "change of function," leading to different effects on chromatin organization and transcription. frontiersin.org This variability could contribute to the broad clinical spectrum observed in individuals with CTCF-related disorders. frontiersin.orgnih.gov
Compound and Gene Table
| Name | Abbreviation/Symbol | Type | Function/Role Mentioned |
| CCCTC-binding factor | CTCF | Protein | Transcriptional repressor, chromatin organizer, insulator |
| Cohesin | Protein Complex | Mediates chromatin looping with CTCF, sister chromatid cohesion | |
| Ataxia telangiectasia mutated | ATM | Protein Kinase | DNA damage signaling |
| RAD51 Recombinase | RAD51 | Protein | Key factor in homologous recombination DNA repair |
| Breast Cancer Type 2 Susceptibility Protein | BRCA2 | Protein | Tumor suppressor, DNA repair |
| MYC Proto-Oncogene | MYC | Gene/Oncogene | Cell cycle progression, proliferation |
| Cyclin Dependent Kinase Inhibitor 2A | CDKN2A | Gene/Tumor Suppressor | Encodes p16/INK4a and p14/ARF, cell cycle regulation |
| Insulin Like Growth Factor 2 | Igf2 | Gene | Fetal growth factor, subject to genomic imprinting |
| H19 Imprinted Maternally Expressed Transcript | H19 | Gene/lncRNA | Non-coding RNA, subject to genomic imprinting |
| Potassium Voltage-Gated Channel Subfamily Q Member 1 | Kcnq1 | Gene | Subject to genomic imprinting |
| KCNQ1 Opposite Strand/Antisense Transcript 1 | Kcnq1ot1 | Gene/lncRNA | Non-coding RNA, regulates imprinting at Kcnq1 locus |
| Delta Like Non-Canonical Notch Ligand 1 | Dlk1 | Gene | Subject to genomic imprinting |
| Type III Iodothyronine Deiodinase | Dio3 | Gene | Subject to genomic imprinting |
Emerging Concepts and Future Research Directions in Ctcf Biology
Deeper Unraveling of Context-Dependent and Site-Specific Functions of CTCF
The functional outcomes of CTCF binding are not uniform across the tens of thousands of its binding sites in the genome. wikipedia.org Instead, they are highly dependent on the genomic and cellular context. nih.govescholarship.org Future research is focused on understanding the nuances of this context-dependency to predict the specific function of CTCF at any given locus.
Key areas of investigation include:
Genomic Sequence Context: The DNA sequence flanking the core CTCF binding motif plays a significant role in determining its function. nih.govbiorxiv.orgresearchgate.net Studies have shown that sequences adjacent to the binding site can influence whether CTCF acts as a transcriptional insulator, a function that blocks the communication between enhancers and promoters. nih.govnih.govbiorxiv.orgnih.gov Furthermore, the number of CTCF binding sites in tandem can affect the strength of this insulator activity. nih.govresearchgate.net
Chromatin Environment: The local chromatin landscape, including histone modifications and nucleosome positioning, influences CTCF binding and function. nih.gov For instance, CTCF binding is sensitive to DNA methylation. wikipedia.org While CTCF generally binds to unmethylated DNA, its binding can also establish boundaries for the spread of DNA methylation. wikipedia.org
Topological Domain Boundaries: CTCF is a key player in organizing the genome into topologically associating domains (TADs), which are self-interacting chromatin regions. oup.comnih.govyoutube.comfrontiersin.org Binding sites at TAD boundaries are more likely to function as insulators compared to those located within TADs. nih.govresearchgate.net The orientation of the CTCF binding motif at these boundaries is critical for the formation of chromatin loops, often in concert with the cohesin complex. oup.comyoutube.com
Cell-Type Specificity: CTCF's role can vary between different cell types. nih.govnih.gov This specificity is partly regulated by differential DNA methylation and nucleosome occupancy, which can control CTCF's access to its binding sites. nih.gov
Elucidating the Precise Contributions of Individual Zinc Fingers and Inter-Finger Linkers to DNA Binding Selectivity
CTCF possesses a unique structure of eleven zinc fingers (ZFs), which allows it to bind to a wide variety of DNA sequences. nih.govaacrjournals.orgnih.gov This "multivalent" nature is central to its diverse functions. wikipedia.orgaacrjournals.orgnih.gov Future research aims to dissect the specific roles of each ZF and the linkers that connect them.
Key research goals include:
Combinatorial ZF Usage: CTCF uses different combinations of its 11 ZFs to recognize diverse DNA target sites. aacrjournals.orgmdpi.com The central ZFs (4-7) are crucial for recognizing the core consensus motif, while the N-terminal and C-terminal ZFs contribute to binding stability and interactions with other molecules. nih.govnih.gov Understanding this "ZF code" will be key to predicting CTCF binding and function.
Role of Inter-Finger Linkers: The short linker sequences between the ZFs, which have a consensus sequence of TGEKP, provide flexibility to the ZF array. nih.gov This flexibility allows the protein to conform to different DNA sequences and interact with various protein partners. nih.gov
Impact of Mutations: Somatic mutations within the ZF domain have been found in various cancers. aacrjournals.orgresearchgate.net These mutations can selectively disrupt CTCF's ability to bind to a subset of its target sites, leading to a "change of function" rather than a complete "loss of function." aacrjournals.orgresearchgate.net Studying these mutations provides valuable insights into the specific roles of individual ZFs. nih.gov
Structural Insights: High-resolution structural studies, such as co-crystal structures of CTCF bound to DNA, are needed to visualize the precise interactions between each ZF and the DNA. These studies will help to understand how adjacent ZFs cooperate to bind DNA. nih.gov
Integration of Multi-Omics Data for Comprehensive Functional Mapping of CTCF Networks
To fully comprehend the multifaceted roles of CTCF, researchers are increasingly turning to the integration of multiple large-scale datasets, a strategy known as multi-omics. researchgate.netnih.gov This approach allows for a more holistic view of how CTCF functions within the complex nuclear environment.
Key integrated datasets include:
Genomics and Epigenomics: Combining ChIP-seq (to map CTCF binding sites) with ATAC-seq (to assess chromatin accessibility) and DNA methylation data provides a detailed picture of the chromatin landscape at CTCF-bound regions. researchgate.netnih.govyoutube.com
3D Genome Architecture: Integrating ChIP-seq with Hi-C or ChIA-PET data reveals the long-range chromatin interactions and loops mediated by CTCF, providing insights into its role in genome organization. nih.govnih.govnih.govyoutube.com
Transcriptomics: Correlating CTCF binding with gene expression data from RNA-seq helps to determine the impact of CTCF on transcription, whether it be activation or repression. nih.govnih.govgeneviatechnologies.com
Proteomics: Identifying the proteins that interact with CTCF in a given context can shed light on the molecular machinery that it recruits to perform its various functions. researchgate.net
By integrating these diverse data types, researchers can build comprehensive models of CTCF-driven regulatory networks and their functional consequences. researchgate.netnih.gov
Development of Novel Molecular Tools for Targeted Modulation of CTCF Activity and Interactions
To move beyond correlational studies and establish causal links between CTCF binding and its functions, scientists are developing innovative molecular tools to precisely manipulate CTCF activity at specific genomic locations.
These novel tools include:
CRISPR-based Epigenome Editing: Fusions of a catalytically inactive Cas9 (dCas9) protein to effector domains can be targeted to specific CTCF binding sites. nih.govyoutube.comelsevierpure.com For example, dCas9 fused to a transcriptional repressor (dCas9-KRAB) or a DNA methyltransferase (dCas9-DNMT3A) can be used to selectively displace CTCF from its binding sites. nih.govnih.gov This allows for the study of the functional consequences of losing CTCF at a single locus. nih.gov
Targeted Protein Degradation: Technologies like Proteolysis Targeting Chimeras (PROTACs) and auxin-inducible degron (AID) systems offer ways to rapidly and specifically degrade the CTCF protein. nih.govh1.conih.govbiorxiv.orgresearchgate.net The AID system, for instance, allows for the depletion of CTCF within hours, enabling the study of the immediate effects of its loss on chromatin structure and gene expression. nih.gov These tools have revealed that CTCF is essential for the insulation of TADs but that genomic compartmentalization can be maintained in its absence. nih.govh1.co
Transcription Factor Targeting Chimeras (TRAFTACs): This emerging technology utilizes chimeric oligonucleotides that bind to both the transcription factor of interest and a dCas9-HaloTag fusion protein, leading to the proteasomal degradation of the target transcription factor. biorxiv.org
These powerful tools are providing unprecedented opportunities to dissect the precise functions of CTCF in a locus-specific and temporally controlled manner.
Investigating the Unique and Overlapping Roles of Specific CTCF Isoforms and Paralogues (e.g., CTCFL/BORIS)
The human genome encodes a paralogue of CTCF called CTCFL, also known as BORIS (Brother of the Regulator of Imprinted Sites). nih.gov While CTCF is ubiquitously expressed and essential for development, CTCFL expression is primarily restricted to male germ cells and is aberrantly activated in some cancers. nih.govnih.gov Understanding the distinct and potentially overlapping functions of these two proteins is a key area of ongoing research.
Key research questions include:
Differential Binding and Function: Although their zinc finger domains are highly similar, CTCF and CTCFL bind to both unique and overlapping sites in the genome. nih.govnih.gov CTCFL-only sites tend to be located at promoters, whereas CTCF-only sites are more prevalent in intronic and intergenic regions. nih.gov
Interaction Partners: A critical difference between the two proteins is that only CTCF appears to bind to components of the cohesin complex, which is essential for the formation of many chromatin loops. nih.gov This suggests that CTCFL may have functions independent of cohesin-mediated looping.
Gene Regulation: In cells where both are expressed, the interplay between CTCF and CTCFL is complex. It is not yet fully understood whether they compete for binding sites or have synergistic or antagonistic functions. nih.gov The development of systems to controllably express or degrade each protein individually is providing new insights into their respective roles in gene expression. nih.gov
Role in Disease: The aberrant expression of CTCFL in cancer suggests it may play a role in tumorigenesis, possibly by altering the expression of cancer-testis antigens and pluripotency genes. nih.govnih.gov
The comparative study of CTCF and its paralogue CTCFL will undoubtedly continue to illuminate the evolution and functional diversification of this critical family of genome organizers.
Q & A
Q. Methodological Focus
- In vitro :
- In vivo :
- Transgenic models : Introduce CBS mutations into BAC clones for chromosomal integration .
- Single-cell RNA-seq : Profile transcriptional heterogeneity after CTCF perturbation .
How can researchers investigate CTCF’s interplay with DNA methylation and its role in epigenetic regulation?
Advanced Research Focus
CTFCF loss correlates with aberrant methylation at imprinting control regions (e.g., H19/IGF2 ).
Approaches :
- WGBS (Whole-Genome Bisulfite Sequencing) : Compare methylation profiles in CTCF-depleted vs. wild-type cells .
- CRISPR-dCas9-TET1/ DNMT3A fusion systems : Target (de)methylation to CBS and assess insulation/repression outcomes .
What computational tools are recommended for integrating CTCF ChIP-seq data with transcriptomic or epigenomic datasets?
Q. Methodological Focus
- Motif Analysis : Use DynaMIT for CBS classification based on ZF binding combinations .
- Pathway Enrichment : MinePath links CTCF-bound genes to KEGG pathways (e.g., lung cancer transcriptomes ).
- Network Modeling : ChemPert maps CTCF-dependent transcriptional responses to chemical perturbations .
How does CTCF’s interaction with cohesin influence its role in chromatin organization, and how can this be experimentally probed?
Advanced Research Focus
Cohesin enables CTCF-mediated loop extrusion, but their interdependence varies by cell type .
Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
